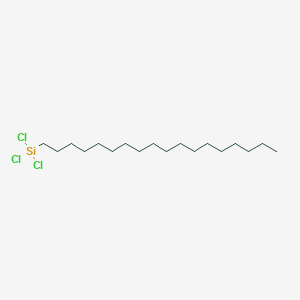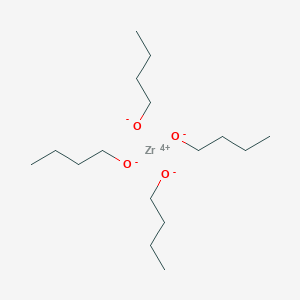
Trichloro(octadecyl)silane
Overview
Description
Trichloro(octadecyl)silane, also known as Octadecyltrichlorosilane or ODTS, is an organosilicon compound with the formula CH3(CH2)17SiCl3 . It is a colorless liquid used as a silanization agent to prepare hydrophobic stationary phases for reversed-phase chromatography . It is also evaluated for forming self-assembled monolayers on silicon dioxide substrates .
Synthesis Analysis
This compound is synthesized from octadecyl alcohol and silicon tetrachloride . The synthesis process involves the reaction of octadecyl alcohol with silicon tetrachloride in the presence of a catalyst, typically a Lewis acid such as aluminum chloride .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula CH3(CH2)17SiCl3 . It consists of a silicon atom bonded to three chlorine atoms and an octadecyl group, which is a long-chain alkyl group consisting of 18 carbon atoms .Chemical Reactions Analysis
This compound readily reacts with water, releasing hydrogen chloride . It is also known to form self-assembled monolayers on various substrates, including nanoparticles and metal oxides .Physical And Chemical Properties Analysis
This compound is a colorless liquid with a molecular weight of 387.93 g/mol . It has a density of 0.984 g/mL and boils at 223 °C at 10 Torr . It is soluble in organic solvents and decomposes in the presence of amines and alcohols .Scientific Research Applications
TCOS derivatives have been used to modify ceramic membranes, such as γ-alumina, impacting gas permeabilities and diffusion mechanisms significantly (Leger, Lira, & Paterson, 1996).
Surface structures of TCOS monolayers have been studied, revealing the formation of micro-phase separated surface morphologies. This has implications for understanding the dynamics of spreading processes and line tension at phase boundaries (Iimura & Kato, 1998).
TCOS has been utilized in the study of self-assembled monolayers (SAMs) on water surfaces, providing insights into molecular tilt, phase transitions, and potential for polymerization reactions (Iimura, Suzuki, & Kato, 1996).
The durability and resistance of TCOS-based Langmuir–Blodgett (LB) monolayers have been evaluated, offering insights into thermal stability, solvent resistance, and mechanical durability (Iimura & Kato, 2000).
TCOS-modified porous glass has been used for sampling dissolved organic material from seawater, highlighting its utility in environmental analysis and monitoring (Derenbach, Ehrhardt, Osterroht, & Petrick, 1978).
Studies have been conducted on the oxidation conditions for TCOS monolayers on silicon, relevant to scanning-probe nanolithography and the creation of local chemical functionalities (Wouters, Willems, Hoeppener, Flipse, & Schubert, 2005).
TCOS has been applied in the development of antibacterial and antiplatelet properties on cotton fabrics, with potential biomedical applications (Yaghoubidoust & Salimi, 2019).
The thermal stability of TCOS in LB films has been investigated, showing considerable resistance to heating, which is significant for materials science applications (Iimura, Kato, Morita, & Ozaki, 1999).
TCOS has been used in the degradation study of reversed phases for high-performance liquid chromatography (HPLC), contributing to our understanding of chromatography media durability (Scholten, Haan, Claessens, Ven, & Cramers, 1994).
The effects of TCOS on silica for HPLC applications have been examined, highlighting its role in chromatographic behavior and capacity ratios of various compounds (Sugden, Cox, & Loscombe, 1978).
Mechanism of Action
Target of Action
Trichloro(octadecyl)silane, also known as Octadecyltrichlorosilane (ODTS), primarily targets a variety of nanoparticles and metal oxides substrates . It is used as a self-assembled monolayer (SAM) on these substrates . The primary role of these targets is to provide a surface for the ODTS to bind and modify.
Mode of Action
The compound interacts with its targets by forming a self-assembled monolayer (SAM) on the substrate surfaces . This interaction is facilitated by the large alkyl and polar head group of the ODTS . The formation of the SAM results in the modification of the surface properties of the substrates, providing them with an amphiphilic character .
Biochemical Pathways
It is known that the compound is used as a silanization agent to prepare hydrophobic stationary phases for reversed-phase chromatography . This suggests that it may affect the biochemical pathways related to the separation and analysis of complex mixtures.
Pharmacokinetics
It is known that the compound is a colorless liquid with a density of 0984 g/mL . It has a boiling point of 223 °C at 10 Torr . These properties may influence its bioavailability.
Result of Action
The primary result of ODTS’s action is the creation of a hydrophobic surface with high thermo-mechanical stability . This surface modification can be used in molecular and opto-electronics applications .
Action Environment
The action of ODTS can be influenced by environmental factors. For instance, it is known to be flammable and to hydrolyze readily with the release of hydrogen chloride . Therefore, the compound’s action, efficacy, and stability may be affected by factors such as temperature, presence of water, and other environmental conditions.
Safety and Hazards
Future Directions
Trichloro(octadecyl)silane is mainly used as a self-assembled monolayer on a variety of nanoparticles and metal oxides substrates . It provides an amphiphilic character that can be used in molecular and opto-electronics applications . Its future applications could potentially expand into other areas of nanotechnology and materials science .
Biochemical Analysis
Biochemical Properties
Trichloro(octadecyl)silane is known for its ability to form stable covalent bonds with surface hydroxyl groups . This property allows it to interact with various biomolecules, particularly those with hydroxyl groups. The nature of these interactions is primarily covalent bonding, which results in the formation of a stable complex.
Cellular Effects
The effects of this compound on cells are largely dependent on its ability to form self-assembled monolayers on various substrates . This can influence cell function by altering the properties of the substrate, potentially impacting cell adhesion, proliferation, and differentiation. The specific cellular processes influenced by this compound are likely to be highly context-dependent, varying with the type of cell and the nature of the substrate.
Molecular Mechanism
At the molecular level, this compound exerts its effects through its ability to form covalent bonds with hydroxyl groups . This can result in the modification of biomolecules, potentially altering their function. For example, the formation of a self-assembled monolayer on a substrate can change the substrate’s properties, influencing the behavior of cells and biomolecules that interact with it .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its reactivity. It readily hydrolyzes, releasing hydrogen chloride . This can lead to changes in the properties of this compound-treated substrates over time. Long-term studies are needed to fully understand these temporal effects.
Transport and Distribution
This compound is likely to be transported and distributed within cells and tissues via its interaction with various biomolecules. Its amphiphilic character could influence its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by its interactions with various biomolecules and its amphiphilic character
properties
IUPAC Name |
trichloro(octadecyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37Cl3Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(19,20)21/h2-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJJCSYBSYXGQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37Cl3Si | |
| Record name | OCTADECYLTRICHLOROSILANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4101 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
33520-90-0 | |
| Record name | Silane, trichlorooctadecyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33520-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50868051 | |
| Record name | Octadecyltrichlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50868051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Octadecyltrichlorosilane appears as a colorless liquid with a pungent odor. Decomposed by water to hydrochloric acid with the evolution of heat. Corrosive to metals and tissue. Used to make various silicon containing compounds., Colorless liquid with a pungent odor; [CAMEO] | |
| Record name | OCTADECYLTRICHLOROSILANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4101 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Octadecyltrichlorosilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16217 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
380 °C, BP: 223 °C at 10 mm Hg | |
| Record name | Octadecyltrichlorosilane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7783 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
193 °F (NFPA, 2010), 193 °F (89 °C) (closed cup) | |
| Record name | OCTADECYLTRICHLOROSILANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4101 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Octadecyltrichlorosilane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7783 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in benzene, ethyl ether, heptane, and perchloroethylene | |
| Record name | Octadecyltrichlorosilane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7783 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.984 g/cu cm at 25 °C | |
| Record name | Octadecyltrichlorosilane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7783 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000992 [mmHg] | |
| Record name | Octadecyltrichlorosilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16217 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Water-white liquid | |
CAS RN |
112-04-9 | |
| Record name | OCTADECYLTRICHLOROSILANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4101 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Trichlorooctadecylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octadecyltrichlorosilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OCTADECYLTRICHLOROSILANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96644 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octadecyltrichlorosilane | |
| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
| URL | https://www.epa.gov/aegl/octadecyltrichlorosilane-results-aegl-program | |
| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
| Record name | Silane, trichlorooctadecyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octadecyltrichlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50868051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trichloro(octadecyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.573 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCTADECYL TRICHLOROSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1QLE771PKE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Octadecyltrichlorosilane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7783 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
about 20 °C | |
| Record name | Octadecyltrichlorosilane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7783 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Phenanthro[4,3-b]thiophene](/img/structure/B89516.png)




![2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B89525.png)




